molecular formula C13H18ClNO B7563410 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide

2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide

Cat. No. B7563410
M. Wt: 239.74 g/mol
InChI Key: PZZIJUKUNFSOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.79 g/mol. This compound is commonly referred to as CB-1 antagonist due to its ability to block the CB-1 receptor.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide involves the blocking of the CB-1 receptor. This receptor is activated by the endocannabinoid neurotransmitter anandamide and the exogenous cannabinoid delta-9-tetrahydrocannabinol (THC). The activation of the CB-1 receptor leads to the release of neurotransmitters such as dopamine, which is associated with the reward system in the brain. The blocking of the CB-1 receptor by 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide leads to a decrease in the release of dopamine and other neurotransmitters, which can have therapeutic benefits in the treatment of addiction and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide are primarily related to its ability to block the CB-1 receptor. This leads to a decrease in the release of neurotransmitters such as dopamine, which can have therapeutic benefits in the treatment of addiction and obesity. Additionally, the use of CB-1 antagonists has been shown to have anti-inflammatory effects and potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide in lab experiments include its high potency and selectivity for the CB-1 receptor. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is that it can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide. One area of interest is the potential therapeutic benefits of CB-1 antagonists in the treatment of anxiety disorders. Additionally, there is ongoing research into the use of CB-1 antagonists in the treatment of obesity and related metabolic disorders. Another area of interest is the potential neuroprotective effects of CB-1 antagonists, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of more potent and selective CB-1 antagonists, which could have significant therapeutic benefits.

Scientific Research Applications

2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide is widely used in scientific research as a CB-1 receptor antagonist. The CB-1 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of appetite, pain, and mood. The use of CB-1 antagonists such as 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide has been shown to have potential therapeutic benefits in the treatment of obesity, drug addiction, and anxiety disorders.

properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,3)11-6-4-10(5-7-11)9-15-12(16)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZIJUKUNFSOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide

Synthesis routes and methods

Procedure details

To a suspension of commercially available 4-tert-butylbenzylamine (8.16 g, 50 mmol) and potassium carbonate (7.95 g, 57.5 mmol) in dichloromethane (100 ml) was added drop wise a solution of 2-chloroacetyl chloride (6.21 g, 55 mmol) in dichloromethane (25 ml) at room temperature. After stirring the reaction mixture at room temperature for 30 min, the reaction mixture was refluxed for 4 h. The reaction mixture was cooled and water (100 ml) was added. The phases were separated and the organic phase was dried over MgSO4 and evaporated in vacuo. The title compound was obtained as a white crystalline material which was used in the next step without any further purification.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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